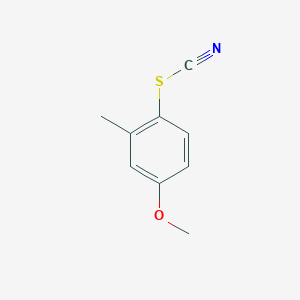
4-Methoxy-2-methyl-1-thiocyanatobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methoxy-2-methyl-1-thiocyanatobenzene is an organic compound with the molecular formula C9H9NOS It is a derivative of benzene, where the benzene ring is substituted with a methoxy group (-OCH3), a methyl group (-CH3), and a thiocyanate group (-SCN)
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-2-methyl-1-thiocyanatobenzene typically involves the thiocyanation of 4-methoxy-2-methylbenzene. One common method is the electrophilic aromatic substitution reaction, where 4-methoxy-2-methylbenzene is treated with thiocyanogen (SCN2) in the presence of a catalyst such as iron(III) chloride (FeCl3). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the thiocyanate group is converted to other sulfur-containing functional groups such as sulfonates or sulfoxides.
Reduction: The compound can be reduced to form corresponding amines or thiols.
Substitution: It can participate in nucleophilic substitution reactions, where the thiocyanate group is replaced by other nucleophiles such as halides or hydroxides.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium iodide (KI) in polar solvents.
Major Products:
Oxidation: Sulfonates, sulfoxides.
Reduction: Amines, thiols.
Substitution: Halides, hydroxides.
Applications De Recherche Scientifique
4-Methoxy-2-methyl-1-thiocyanatobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly those containing sulfur.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
Mécanisme D'action
The mechanism of action of 4-Methoxy-2-methyl-1-thiocyanatobenzene involves its interaction with various molecular targets. The thiocyanate group can act as a nucleophile, participating in reactions with electrophilic centers in biological molecules. This interaction can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological activities.
Comparaison Avec Des Composés Similaires
4-Methoxy-2-methylbenzenamine: Similar structure but with an amine group instead of a thiocyanate group.
4-Methoxy-2-methylbenzenesulfonate: Contains a sulfonate group instead of a thiocyanate group.
4-Methoxy-2-methylbenzenethiol: Contains a thiol group instead of a thiocyanate group.
Uniqueness: 4-Methoxy-2-methyl-1-thiocyanatobenzene is unique due to the presence of the thiocyanate group, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C9H9NOS |
|---|---|
Poids moléculaire |
179.24 g/mol |
Nom IUPAC |
(4-methoxy-2-methylphenyl) thiocyanate |
InChI |
InChI=1S/C9H9NOS/c1-7-5-8(11-2)3-4-9(7)12-6-10/h3-5H,1-2H3 |
Clé InChI |
NTZDVYSWHXZRNI-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)OC)SC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


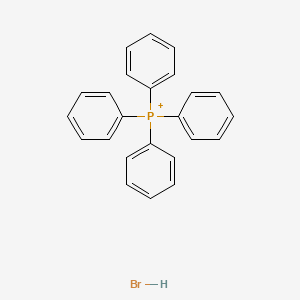
![2-Amino-1-(1H-benzo[d]imidazol-2-yl)ethanol](/img/structure/B12828310.png)
![Bicyclo[2.2.1]heptane-2,6-diol](/img/structure/B12828313.png)
![(R)-3-(4-((2-Amino-1-methyl-1H-benzo[d]imidazol-4-yl)oxy)-3,5-dimethoxybenzamido)-2-(((benzyloxy)carbonyl)amino)propanoic acid](/img/structure/B12828316.png)
![4-Methoxypyrazolo[1,5-a]pyridine-3-carbohydrazide](/img/structure/B12828321.png)
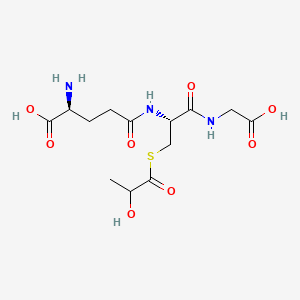
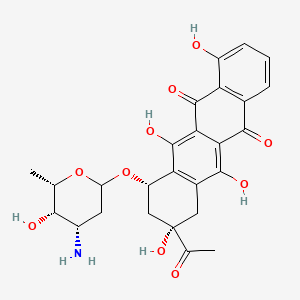

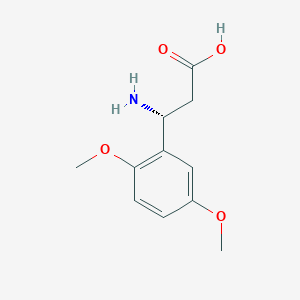
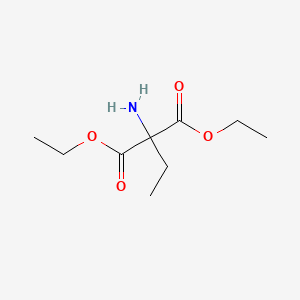
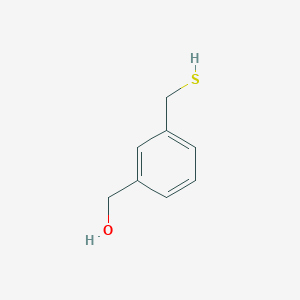

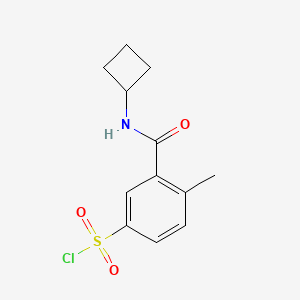
![8-Bromo-1-chlorodibenzo[b,d]thiophene](/img/structure/B12828385.png)
